3-Chloro-1-((4-methylphenyl)sulfonyl)acetone
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Overview
Description
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone, also known as 1-chloro-3-((4-methylphenyl)sulfonyl)propan-2-one, is a chemical compound with the molecular formula C10H11ClO3S . It has a molecular weight of 246.714 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone consists of a three-carbon backbone with a chlorine atom attached to the first carbon, a sulfonyl group attached to the third carbon, and a ketone functional group on the second carbon . The sulfonyl group is further substituted with a 4-methylphenyl group .Scientific Research Applications
Novel Synthetic Pathways
Truce–Smiles Type Rearrangement and Ring Synthesis
The compound 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone and its analogs have been used in novel synthetic pathways involving Truce–Smiles type rearrangement. For instance, reaction of similar sulfonyl acetone derivatives with sodium hydroxide and zinc can lead to transformations yielding complex ring structures like pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings, highlighting innovative pathways in the synthesis of heterocyclic compounds (Kimbaris et al., 2004).
Catalysis and Material Science
Sulfonated Microporous Organic-Inorganic Hybrids
Research into sulfonated organic-inorganic hybrids demonstrates their utility as strong Bronsted acids, catalyzing condensation and cracking reactions under mild conditions. These materials, synthesized through reactions involving sulfonyl compounds, show potential in separations, ion exchange, and as catalysts due to their high surface areas and microporosity (Wang et al., 2003).
Selective Oxidation and Sulfonation Reactions
Selective Oxidation of Sulfides to Sulfoxides
The utility of manganese catalyzed selective oxidation of sulfides to sulfoxides using hydrogen peroxide in acetone has been demonstrated, showcasing the compound's role in facilitating selective oxidation reactions with minimal formation of sulfones (Brinksma et al., 2001).
Sulfonation of Phenylsulfonyl Derivatives
Efficient protocols for the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile have been developed. This research provides a direct synthesis route to sulfonyl chloride derivatives, which are precursors to various sulfonamide derivatives, further expanding the applications of sulfonyl compounds in synthetic chemistry (Janosik et al., 2006).
Advanced Material Applications
Surface Structure Formation in Thin Layers
The drying of solvent solutions containing chloro-3-methylphenol and copolymers can lead to the formation of complex surface structures, such as hyperbolic spirals, due to crystallization processes and flows caused by surface tension differences. This phenomenon highlights the potential of such compounds in creating materials with unique surface properties for advanced applications (Weh, 2001).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-(4-methylphenyl)sulfonylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSPEVAHYRJSAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398788 |
Source
|
Record name | 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |
CAS RN |
57122-47-1 |
Source
|
Record name | 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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